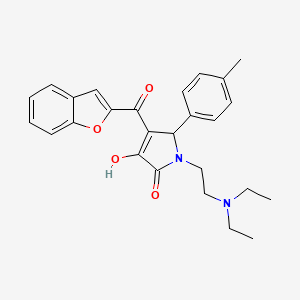

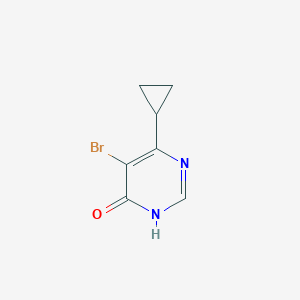

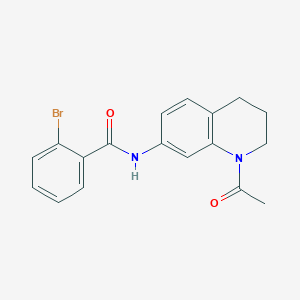

![molecular formula C7H10N2O4 B2427381 2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid CAS No. 1247423-16-0](/img/structure/B2427381.png)

2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . Oxadiazoles are known for their wide range of biological activities, including anticancer , antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , has been the subject of several studies . One efficient method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .

Molecular Structure Analysis

Oxadiazoles, including “2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid”, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles have been explored in various studies . For instance, oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Scientific Research Applications

Anticancer Activity

Oxadiazoles, including the 2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, have been synthesized and screened for their anticancer activity . The compounds were found to be effective against various cancer cell lines, with IC50 values observed for in-vitro anti-cancer activities .

Drug Designing

The oxadiazole core has been recognized as a prime molecular target for cancer therapy, leading to a paradigm shift in drug discovery . More emphasis is now placed on molecules for drug designing .

Antidiabetic Properties

Oxadiazoles have been found to exhibit antidiabetic properties . This makes them potential candidates for the development of new therapeutic agents for the treatment of diabetes .

Antiviral Properties

Oxadiazoles, including the 2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, have been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Anti-inflammatory Properties

Oxadiazoles have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antibacterial Properties

Oxadiazoles have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Antifungal Properties

Oxadiazoles have been found to exhibit antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Antimycobacterial Properties

Oxadiazoles have been found to exhibit antimycobacterial properties . This makes them potential candidates for the development of new antimycobacterial drugs .

Mechanism of Action

Target of Action

Oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It’s known that oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond, which is actively employed in organic synthesis .

Biochemical Pathways

Oxadiazoles are known to be physiologically active heterocyclic compounds with a vast sphere of biological activities, including anticancer .

Pharmacokinetics

The compound is a powder at room temperature , which suggests it could be administered orally and absorbed in the gastrointestinal tract.

Result of Action

Oxadiazole derivatives have shown promising results in in-vitro anti-cancer activities .

Action Environment

The compound is stable at room temperature , suggesting it could be stable under a variety of environmental conditions.

Future Directions

Oxadiazoles, including “2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid”, have shown promise in various areas of drug discovery due to their wide range of biological activities . Future research could focus on further exploring the therapeutic potential of these compounds and developing new synthetic methods for their production .

properties

IUPAC Name |

2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-2-5-8-6(13-9-5)3-12-4-7(10)11/h2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXROHXRNFGPUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)COCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

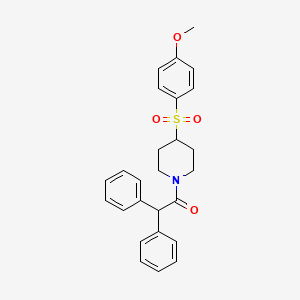

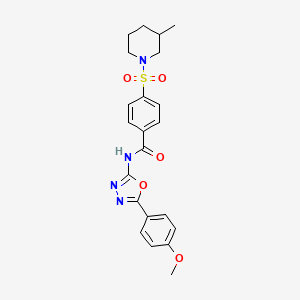

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2427299.png)

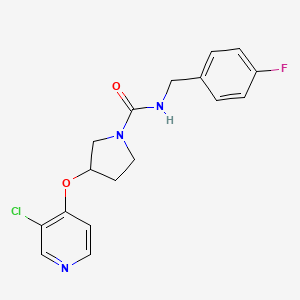

![2-(4-Isopropoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2427306.png)

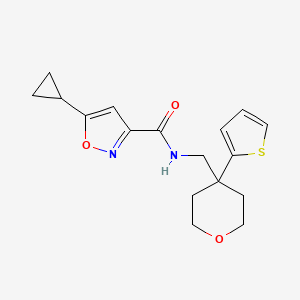

![5-(3,5-Difluoro-phenyl)-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B2427308.png)

![6-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2427313.png)